molecular formula C19H17NO3S2 B3707182 (4Z)-4-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE

(4Z)-4-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE

Cat. No.: B3707182
M. Wt: 371.5 g/mol
InChI Key: DYEOZEFIESJVHV-GDNBJRDFSA-N
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Description

The compound (4Z)-4-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE is a complex organic molecule with potential applications in various scientific fields. This compound features a thiazole ring, a benzyl ether group, and a methoxyphenyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE typically involves multiple steps, starting from commercially available precursors. One common route includes the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with a thiazole derivative under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be implemented to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

The compound (4Z)-4-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The methylene group can be reduced to form a more saturated thiazole derivative.

    Substitution: The benzyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is obtained.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the methylene group can produce a more saturated thiazole derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, the compound has potential applications as a probe for studying enzyme activity and protein interactions. Its ability to undergo various chemical reactions makes it a versatile tool for biochemical research.

Medicine

In medicine, (4Z)-4-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE is being investigated for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.

Industry

In industry, the compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of (4Z)-4-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways involved depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4Z)-4-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE apart from these similar compounds is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile tool for scientific research and industrial applications.

Properties

IUPAC Name

(4Z)-4-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3S2/c1-22-17-11-14(10-15-18(21)25-19(20-15)24-2)8-9-16(17)23-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEOZEFIESJVHV-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)SC(=N2)SC)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)SC(=N2)SC)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4Z)-4-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE
Reactant of Route 2
(4Z)-4-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE
Reactant of Route 3
Reactant of Route 3
(4Z)-4-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE
Reactant of Route 4
Reactant of Route 4
(4Z)-4-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE
Reactant of Route 5
(4Z)-4-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE
Reactant of Route 6
(4Z)-4-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE

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